
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea, also known as C21H28ClN3O2S, is a chemical compound that belongs to the class of urea derivatives. This compound has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
- Directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its derivatives demonstrates the potential for targeted functionalization of urea compounds, offering pathways for creating a variety of substituted products with high yields. This approach underscores the versatility of urea derivatives in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Pharmacological Research
- Discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights the potential of certain urea derivatives in drug discovery, particularly in modulating receptor activities with implications for treating various diseases (Croston et al., 2002).
Anticonvulsant Activity
- The synthesis and pharmacological evaluation of urea/thiourea derivatives for anticonvulsant activity showcase the therapeutic potential of these compounds. Molecular docking studies further justify the pharmacological results, indicating specific derivatives as significantly effective against convulsions, highlighting the role of chemical structure in medicinal properties (Thakur et al., 2017).
Nonlinear Optical Properties
- The study of nonlinear optical chromophores based on configurationally locked polyene, including urea derivatives, demonstrates the application of these compounds in the field of materials science. The significant second-harmonic generation signals observed suggest potential uses in optical technologies and devices (Kwon et al., 2006).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-20(2)14(11-6-7-23-10-11)9-18-16(21)19-13-8-12(17)4-5-15(13)22-3/h4-8,10,14H,9H2,1-3H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUMLFREYMXMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


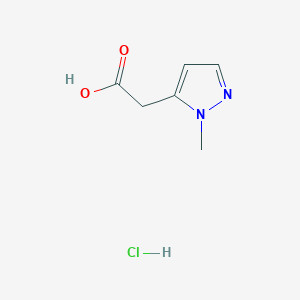
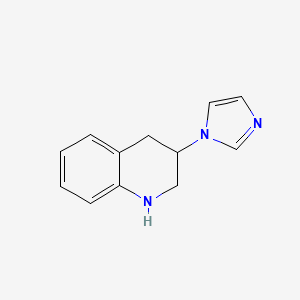
![1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2369244.png)

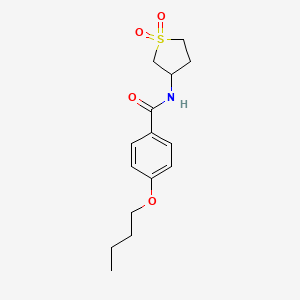
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)
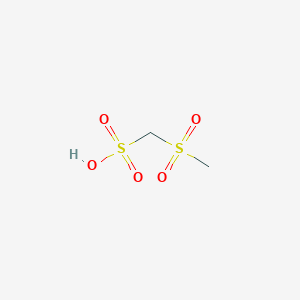
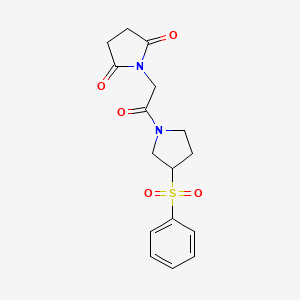


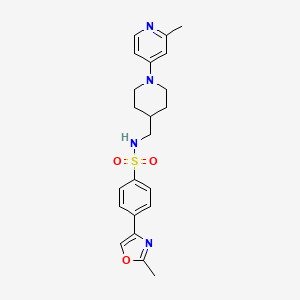
![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)
![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)